molecular formula C12H11ClO3 B1580741 Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate CAS No. 67593-46-8

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Cat. No. B1580741
CAS RN: 67593-46-8
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, also known as Methyl 2-(2-chlorobenzylidene)-malonate, is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is synthesized by the condensation of 2-chlorobenzaldehyde with methyl acetoacetate. The resulting product is a yellow crystalline solid that has been used in a variety of scientific research applications.

Scientific Research Applications

Molecular Docking and Structural Studies

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate and its derivatives have been the subject of molecular docking and structural studies, highlighting their potential in bonding with biological targets. For instance, a comparative study involving molecular docking, vibrational, structural, electronic, and optical investigations of related butanoic acid derivatives revealed their significant biological activities. These compounds, characterized by their stability due to hyper-conjugative interactions and charge delocalization, were shown to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance. The study employed FT-IR, FT-Raman spectra, and DFT approach calculations, indicating the compounds as promising candidates for nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Characterization of Novel Derivatives

Another realm of research involving Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate focuses on the synthesis and characterization of novel derivatives. A study reported the synthesis of a pyrazole derivative using a Knoevenagel approach, starting from ethyl acetoacetate and benzaldehyde, which subsequently underwent cyclocondensation with phenylhydrazine hydrochloride. The synthesized compound, characterized using methods like NMR, UV-Vis, and X-ray diffraction, demonstrated significant antioxidant properties, further substantiated by DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).

Antimicrobial and Antioxidant Activities

Research on the antimicrobial and antioxidant properties of Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate derivatives has also been conducted. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, was evaluated in vitro for its antimicrobial and antioxidant susceptibilities. The structural proof and compound's efficacy were determined through spectral studies and X-ray diffraction, highlighting its potential in medical and pharmaceutical applications (Kumar et al., 2016).

Photolysis Studies

The photolysis of methyl 2-chloro-3-oxobutanoate, a related compound, has been studied, providing insights into the reaction pathways and the formation of various by-products. Such studies are crucial for understanding the environmental fate and transformation of these chemicals under light exposure (Enev et al., 1987).

properties

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMKWCPLHQYQLU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate

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